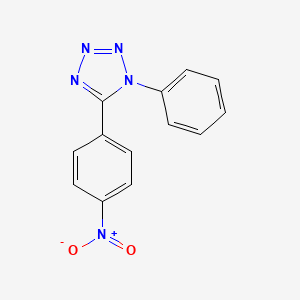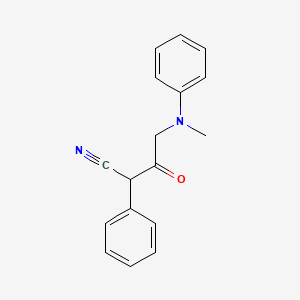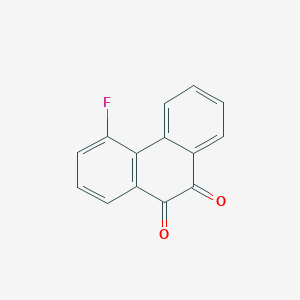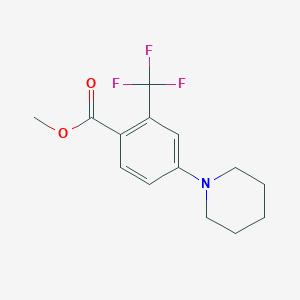
5-(4-Nitrophenyl)-1-phenyl-1h-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: is a heterocyclic compound that features both a tetrazole ring and nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group imparts unique electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. For instance, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.
Nitration: The phenyl group on the tetrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes used.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
Reduction: 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole.
Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-1-phenyl-1H-tetrazole if an amine is used.
Cycloaddition: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects through interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can be compared with other similar compounds, such as:
5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-Nitrophenyl-1H-tetrazole: The nitro group is directly attached to the tetrazole ring, which may affect its reactivity and applications.
5-(4-Aminophenyl)-1-phenyl-1H-tetrazole:
The uniqueness of This compound lies in the combination of the nitrophenyl group and the tetrazole ring, which imparts distinct electronic and chemical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
14213-27-5 |
|---|---|
Fórmula molecular |
C13H9N5O2 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-1-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-15-16-17(13)11-4-2-1-3-5-11/h1-9H |
Clave InChI |
IOLDWWUVEIYATK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)


![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)




![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
